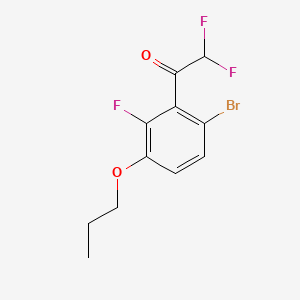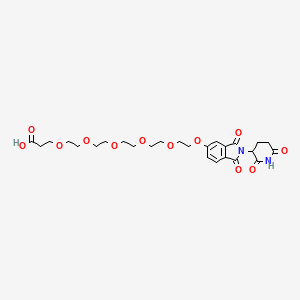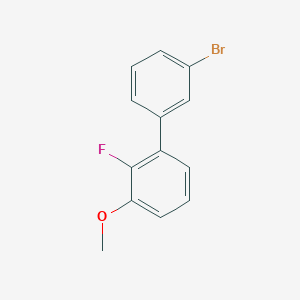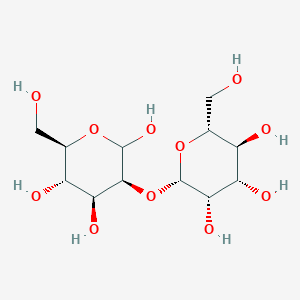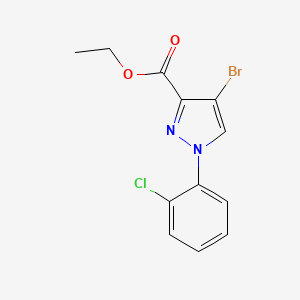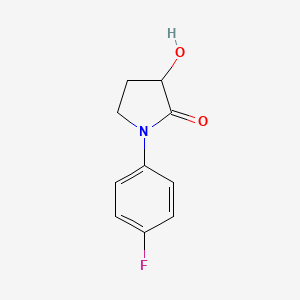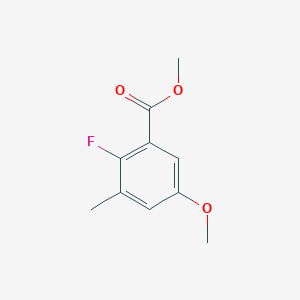![molecular formula C15H14F3N B14768262 (4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)
(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl core substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other aromatic ring in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in a solvent like lithium hydroxide monohydrate at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
(4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological targets. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Trifluoromethylphenyl)methanamine
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, (4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific substitution pattern on the biphenyl core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H14F3N |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
[2-methyl-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C15H14F3N/c1-10-2-3-12(8-13(10)9-19)11-4-6-14(7-5-11)15(16,17)18/h2-8H,9,19H2,1H3 |
InChI Key |
SGHGHCJYFATVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


